

Aspidinol's potential as a lead compound for drug discovery

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Compound of Interest

Compound Name: *Aspidinol*

Cat. No.: *B1216749*

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Aspidinol: A Promising Phloroglucinol for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aspidinol, a phloroglucinol derivative primarily isolated from the fern *Dryopteris fragrans*, has emerged as a compelling lead compound in the field of drug discovery.^[1] This technical guide provides a comprehensive overview of the current state of knowledge on **aspidinol**, with a focus on its potential as a therapeutic agent. We will delve into its significant antibacterial properties, particularly against multidrug-resistant pathogens, and explore its nascent potential as an anti-cancer agent. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action to facilitate further investigation and development.

Chemical Properties

Aspidinol is a member of the phloroglucinol class of natural products, characterized by a substituted 1,3,5-trihydroxybenzene ring. Its chemical structure and properties are summarized below.

Property	Value
IUPAC Name	1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
CAS Number	519-40-4

Antibacterial Activity

Aspidinol has demonstrated potent antibacterial activity, most notably against methicillin-resistant *Staphylococcus aureus* (MRSA), a significant threat in both hospital and community settings.^{[2][3]} Its efficacy is comparable to that of the clinically used antibiotic vancomycin.^{[2][3]}

Quantitative Antibacterial Data

The following tables summarize the key quantitative data regarding the antibacterial activity of **aspidinol** against various strains of *S. aureus*.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Aspidinol** against *Staphylococcus aureus* Strains^[2]

Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)
MSSA (ATCC 29213)	0.25 - 2	0.5 - 4
MRSA (ATCC 33591)	2	4
Clinical MSSA Isolates	0.25 - 2	0.5 - 4
Clinical MRSA Isolates	0.25 - 2	0.5 - 4

Table 2: In Vivo Efficacy of **Aspidinol** in a Lethal Septicemic Mouse Model with MRSA (ATCC 33591)^{[2][4]}

Treatment Group	Dose (mg/kg)	Survival Rate (5 days)
Vehicle (Control)	-	0%
Aspidinol	5	~20%
Aspidinol	15	~60%
Aspidinol	25	~80%
Vancomycin	5	~20%
Vancomycin	15	~50%
Vancomycin	25	~80%

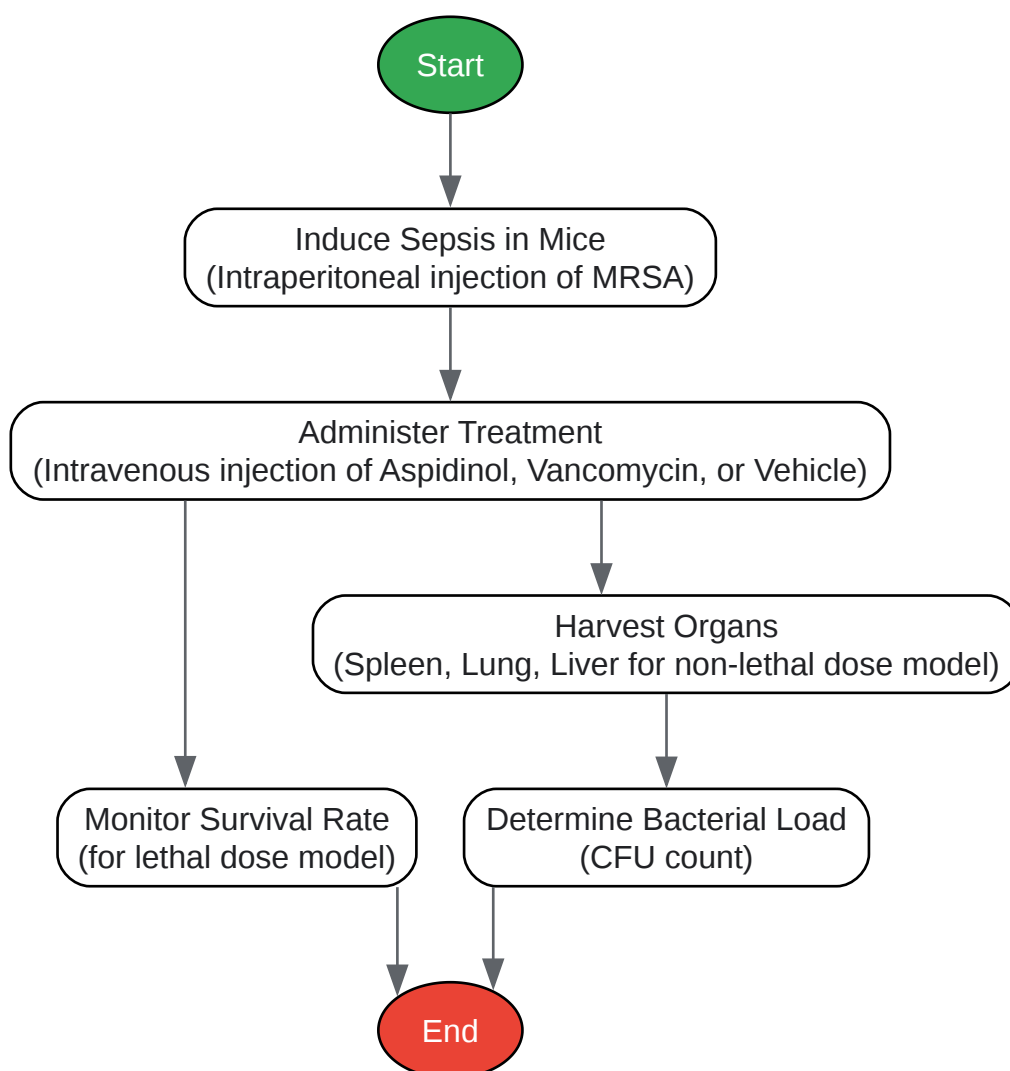
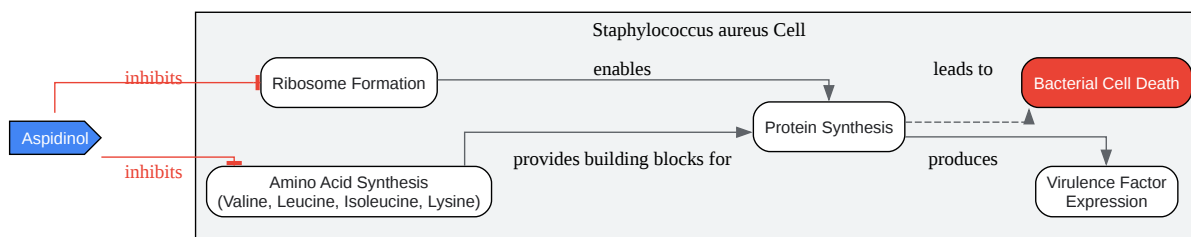
Table 3: In Vivo Efficacy of **Aspidinol** in a Non-Lethal Septicemic Mouse Model with MRSA (ATCC 33591)[2][4]

Treatment Group	Dose (mg/kg)	Mean Bacterial Load Reduction in Organs (Spleen, Lung, Liver)
Vehicle (Control)	-	-
Aspidinol	25	Significant
Vancomycin	25	Significant

Mechanism of Antibacterial Action

RNA sequencing (RNA-seq) and reverse transcription PCR (RT-PCR) experiments have elucidated the primary mechanism of **aspidinol**'s antibacterial activity against *S. aureus*. [2][3] The principal mode of action is the inhibition of ribosome formation, which consequently halts protein synthesis. [2] Secondary mechanisms include the inhibition of amino acid synthesis and the reduction of virulence factors. [2][3]

Signaling Pathway of Antibacterial Action



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